1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride
Overview
Description
Reactants: 1-Benzylpiperazine, 2-bromobenzenesulfonyl chloride.
Formation of the Hydrochloride Salt
Preparation Methods
The synthesis of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride typically involves multiple steps:
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Initial Synthesis of 1-Benzylpiperazine
Reactants: Piperazine hexahydrate, benzyl chloride, and ethanol.
Chemical Reactions Analysis
1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted piperazine derivatives.
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Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents under controlled temperatures.
Products: Oxidized sulfonyl derivatives.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Typically performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
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Biology
- Investigated for its potential as a central nervous system stimulant.
- Studied for its interactions with various biological targets, including neurotransmitter receptors .
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Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Evaluated for its efficacy as an anthelmintic agent .
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Industry
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to act as a central nervous system stimulant by modulating the activity of neurotransmitters like dopamine and serotonin . This modulation occurs through binding to specific receptor sites, leading to altered neuronal signaling and physiological responses .
Comparison with Similar Compounds
1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives:
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1-Benzylpiperazine (BZP)
- Similar in structure but lacks the bromophenylsulfonyl group.
- Known for its stimulant properties and use as a recreational drug .
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1-(3-Chlorophenyl)piperazine (mCPP)
- Contains a chlorophenyl group instead of a bromophenylsulfonyl group.
- Used as a starting material for the synthesis of antidepressant drugs .
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1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Features a trifluoromethyl group in place of the bromophenylsulfonyl group.
- Often used in combination with BZP for its psychoactive effects .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
1-benzyl-4-(2-bromophenyl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S.ClH/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNUNKLBFFEDEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592219 | |
Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-62-6 | |
Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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